molecular formula C9H5ClFN B6210424 3-chloro-8-fluoroisoquinoline CAS No. 1394003-78-1

3-chloro-8-fluoroisoquinoline

Cat. No.: B6210424
CAS No.: 1394003-78-1
M. Wt: 181.59 g/mol
InChI Key: KPWUPANJZPWPEM-UHFFFAOYSA-N
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Description

3-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on an isoquinoline ring. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. Fluorinated isoquinolines, such as this compound, are of significant interest due to their unique properties, including biological activities and light-emitting characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-8-fluoroisoquinoline can be achieved through various methodologies. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using fluorinating agents such as tetraalkylammonium fluorides or inorganic fluoride salts. For example, 8-nitroisoquinoline can be treated with tetramethylammonium fluoride to yield 8-fluorinated isoquinoline .

Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring. This approach allows for the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-8-fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-8-fluoroisoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine substituents can enhance the compound’s binding affinity to biological targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-fluoroisoquinoline
  • 3-chloro-5-fluoroisoquinoline
  • 3-chloro-6-fluoroisoquinoline
  • 3-chloro-7-fluoroisoquinoline

Uniqueness

3-chloro-8-fluoroisoquinoline is unique due to the specific positioning of the chlorine and fluorine substituents on the isoquinoline ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .

Properties

CAS No.

1394003-78-1

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

3-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H

InChI Key

KPWUPANJZPWPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)F)Cl

Purity

95

Origin of Product

United States

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